molecular formula C13H9NO3S B13424282 dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide

dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide

Cat. No.: B13424282
M. Wt: 259.28 g/mol
InChI Key: QQJWUMVPNHSILZ-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is a heterocyclic compound that contains a thiazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide typically involves the intramolecular cyclization of appropriate precursors. One common method includes the denitrocyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides . This reaction proceeds under specific conditions to form the desired thiazepine ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thione or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiones or other reduced derivatives.

Scientific Research Applications

Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

11,11-dioxo-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)18(16,17)12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)

InChI Key

QQJWUMVPNHSILZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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